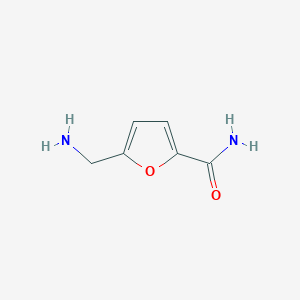

5-(Aminomethyl)furan-2-carboxamide

Description

Significance of Furan (B31954) Heterocycles in Synthetic and Biological Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. This structure is a key component in a multitude of natural products and synthetic compounds with significant biological activities. rsc.orgrsc.org The furan nucleus is considered an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. bldpharm.com Its derivatives have been extensively investigated and are used in medications for a wide range of conditions, including bacterial infections, inflammation, and cancer. rsc.orgbldpharm.com

The utility of the furan ring in synthetic chemistry is enhanced by its stability and the relative ease with which it can be functionalized. tum.de It can act as a bioisostere, a substitute for other aromatic rings like benzene (B151609) or thiophene (B33073), allowing chemists to modify a molecule's properties while maintaining its desired biological interactions. nih.govnih.gov The inclusion of a furan ring can influence a compound's polarity, hydrogen bonding capacity, and metabolic stability, making it a crucial tool for medicinal chemists. rsc.org

Overview of Aminomethyl Furan Derivatives in Research Contexts

Aminomethyl furan derivatives, particularly those like 5-(Aminomethyl)furan-2-carboxamide, are characterized by an aminomethyl group (-CH₂NH₂) attached to the furan ring. This substituent significantly influences the molecule's chemical nature, introducing a basic site capable of forming salts and participating in hydrogen bonding.

A closely related and extensively studied compound is 5-(aminomethyl)-2-furancarboxylic acid (AMFCA). rsc.orgrsc.orgtum.de AMFCA is a bio-based monomer, meaning it can be derived from renewable resources like cellulose. rsc.org Specifically, it is synthesized from 5-(hydroxymethyl)furfural (HMF), a key platform chemical obtained from biomass. rsc.orgtum.de The conversion of HMF to AMFCA can be achieved through chemo-enzymatic or fully enzymatic cascade reactions, representing a greener alternative to petroleum-based chemical synthesis. tum.deresearchgate.net

The primary research interest in AMFCA lies in its role as a building block for semi-aromatic polyamides. rsc.orgrsc.org These polymers exhibit high thermal and chemical resistance, making them valuable in the automotive, electronics, and packaging industries as replacements for fossil-based plastics. rsc.org Beyond materials science, AMFCA has also been explored for pharmaceutical applications. rsc.org

Historical Context of Furan-2-carboxamide Development in Chemical Sciences

The history of furan chemistry dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid, a foundational furan derivative. However, it was the discovery of furfural's structure in 1901 by German chemist Carl Harries that paved the way for broader exploration of furan-based compounds.

In recent decades, the development of furan-2-carboxamides has been driven by advances in synthetic methodologies and the demand for novel bioactive compounds. Modern research often employs diversity-oriented synthesis, where large libraries of related compounds are created to screen for biological activity. nih.govnih.gov This approach has led to the identification of numerous furan-2-carboxamide derivatives with potential applications. For example, research has shown that certain substituted furan-2-carboxamides exhibit significant antibiofilm activity against pathogens like Pseudomonas aeruginosa by replacing the more chemically fragile furanone ring. nih.govnih.gov Other studies have identified furan-2-carboxamide derivatives as potent microtubule stabilizing agents, leading to mitotic arrest in cancer cells, or as inhibitors of bacterial enzymes like DNA gyrase.

The specific compound this compound (CAS Number: 893740-85-7) is a logical extension of this research, combining the established furan-2-carboxamide scaffold with the aminomethyl group derived from the well-studied monomer AMFCA. bldpharm.combldpharm.com While extensive academic literature on this exact molecule is not yet prevalent, its chemical structure places it at the intersection of advanced materials and medicinal chemistry research.

Data Tables

Table 1: Physicochemical Properties of 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) - Precursor to the Title Compound

| Property | Value | Source |

| IUPAC Name | 5-(aminomethyl)-2-furancarboxylic acid | scbt.com |

| CAS Number | 934-65-6 | scbt.com |

| Molecular Formula | C₆H₇NO₃ | scbt.com |

| Molecular Weight | 141.13 g/mol | scbt.com |

Table 2: Examples of Biologically Active Furan-2-Carboxamide Derivatives in Research

| Derivative Class | Target/Activity | Research Finding | Source |

| N-acylcarbohydrazides / Triazoles | Antibiofilm (P. aeruginosa) | Bioisosteric replacement of furanone ring; inhibition of virulence factors. | nih.govnih.gov |

| Substituted furan-2-carboxamides | Anticancer (Microtubule stabilization) | Induces mitotic arrest and apoptosis in cancer cells. | |

| Phenyl-substituted furan-2-carboxamides | DNA Gyrase B Inhibition | Identified as inhibitors of a key bacterial enzyme. | |

| Amine-substituted furan carboxylates | Anticancer (HeLa cells) | Amine derivatives showed cytotoxic activity. | orientjchem.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-(aminomethyl)furan-2-carboxamide |

InChI |

InChI=1S/C6H8N2O2/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H2,8,9) |

InChI Key |

JTTFWLPDBVLKEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)N)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5-(Aminomethyl)furan-2-carboxamide Core

The construction of the fundamental 5-(aminomethyl)furan-2-carboxylic acid structure is achievable through several multistep synthetic pathways, originating from readily available furan (B31954) derivatives such as furfurylamine (B118560), 5-hydroxymethylfurfural (B1680220) (HMF), and 5-chloromethylfurfural (B124360) (CMF).

Multistep Synthetic Routes to 5-(Aminomethyl)furan-2-carboxylic Acid Derivatives

A streamlined two-step synthesis commencing from furfurylamine, an industrially produced chemical derived from the reductive amination of furfural (B47365), has been developed. rsc.org This method utilizes a carbonate-promoted C–H carboxylation reaction, which advantageously avoids the need for protecting groups and multiple stoichiometric organic reagents that were necessary in previous, more lengthy synthetic routes. rsc.org This approach is of significant interest for producing monomers for furan- and tetrahydrofuran-based polyamides. rsc.org

The process involves the direct carboxylation of the furfurylamine, converting it into the desired furan-containing amino acid, 5-(aminomethyl)furan-2-carboxylic acid. rsc.org This method stands in contrast to older, less efficient syntheses that started from either fructose (B13574) or methyl furoate. rsc.org

The conversion of HMF, a key bio-based platform chemical, into 5-(aminomethyl)furan-2-carboxylic acid (AMFCA) has been extensively explored through various chemo-enzymatic and enzymatic cascade reactions. researchgate.nettum.de

One notable approach is a one-pot, two-step hybrid catalytic process. researchgate.net This method combines a heterogeneous metal oxidative catalyst with an immobilized transaminase. In the initial step, HMF is oxidized to 5-formyl-2-furancarboxylic acid (FFCA). This intermediate is then aminated in the second step using a transaminase to yield AMFCA. A specific example of this process utilizes a Pt/SiO2 chemocatalyst for the oxidation step and a Chromobacterium violaceum transaminase (Cv-TA) for the amination, achieving a 77% yield of AMFCA. researchgate.net

Another innovative method is a one-pot, one-step, cell-free enzymatic process. tum.de This system employs a four-enzyme cascade that includes an engineered HMF oxidase, an aldehyde dehydrogenase, and an omega-transaminase as the primary biocatalysts. This process can achieve AMFCA titers in the range of 3.35–4.62 g L⁻¹. tum.de

A further chemobiocatalytic route combines a laccase-TEMPO system for the oxidation of HMF to FFCA, followed by conversion of the intermediate to AMFCA using recombinant E. coli harboring a transaminase. researchgate.net This tandem process, conducted in a one-pot two-step manner, has been reported to afford AMFCA with an approximate yield of 81%. researchgate.net

The table below summarizes key findings from various studies on the synthesis of AMFCA from HMF.

| Starting Material | Catalytic System | Key Intermediates | Yield of AMFCA | Reference |

| 5-Hydroxymethylfurfural (HMF) | Pt/SiO2 and immobilized Chromobacterium violaceum transaminase (Cv-TA) | 5-Formyl-2-furancarboxylic acid (FFCA) | 77% | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Engineered HMF oxidase, aldehyde dehydrogenase, omega-transaminase | Not specified | 3.35–4.62 g L⁻¹ titer | tum.de |

| 5-Hydroxymethylfurfural (HMF) | Laccase-TEMPO system and recombinant E. coli with transaminase | 5-Formyl-2-furancarboxylic acid (FFCA) | ~81% | researchgate.net |

The synthesis of 5-(aminomethyl)furan-2-carboxylic acid can also be achieved from derivatives of 5-chloromethylfurfural (CMF). One established route begins with methyl furoate, which is converted to methyl 5-(chloromethyl)furan-2-carboxylate via a Blanc chloromethylation. rsc.org The chloromethyl group is then transformed into an azidomethyl group by treatment with a reagent such as tetrabutylammonium (B224687) azide (B81097) (Bu₄NN₃). rsc.org

Subsequent reduction of the azide, for instance with triphenylphosphine (B44618) (Ph₃P), followed by Boc protection of the resulting amine, hydrolysis of the methyl ester to a carboxylic acid, and final deprotection of the amine, yields 5-(aminomethyl)furan-2-carboxylic acid as an ammonium (B1175870) salt. rsc.org

Additionally, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can be synthesized in high yield by treating the precursor aldehyde, CMF, with tert-butyl hypochlorite (B82951). rsc.org This acid chloride is a highly useful intermediate that can subsequently be converted to the desired aminomethyl carboxylic acid through further synthetic steps.

Amide Bond Formation in Furan-2-carboxamide Synthesis

The final step in the synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of a furan-2-carboxylic acid derivative and an amine. Carbodiimide-mediated coupling reactions are a common and effective method for this transformation.

Carbodiimide-Mediated Coupling Reactions

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for facilitating amide bond formation. libretexts.orgpeptide.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. libretexts.org The direct conversion of a carboxylic acid to an amide without a coupling agent is generally difficult due to the basic nature of amines, which tends to deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org

The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) is a common practice in these coupling reactions, as it can minimize the risk of racemization, particularly in peptide synthesis. peptide.comnih.gov The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also accelerate the reaction. nih.gov

The following table presents examples of carbodiimide-mediated coupling reactions to form furan-2-carboxamides, detailing the reaction conditions and yields.

| Carboxylic Acid | Amine/Nucleophile | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Furan-2-carboxylic acid | 3-Aminobenzoic acid | CDI | THF | 45 | 20 | 47% | researchgate.net |

| 3-(Furan-2-carboxamido)benzoic acid | Aniline | CDI | THF | 45 | 20 | Not specified | researchgate.net |

| Furan-2-carboxylic acid | t-Butylcarbazate | CDI | THF | 45 | 18-20 | 90% | researchgate.net |

| Aromatic/aliphatic acids | Various amines | DCC/DMAP | Various | RT | 48 | Not specified | growingscience.com |

| Functionalized carboxylic acid | Aniline derivative | DCC/DMAP/HOBt (cat.) | Acetonitrile | 23 | 42 | 51% | nih.gov |

| Functionalized carboxylic acid | Aniline derivative | EDC/DMAP/HOBt (cat.) | Acetonitrile | 23 | 42 | 72% | nih.gov |

Acid Chloride Pathways in Furan-2-carboxamide Assembly

The synthesis of furan-2-carboxamides can be effectively achieved through acid chloride intermediates. This classical method involves the conversion of a carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine to form the amide bond.

A common reagent for converting carboxylic acids to acid chlorides is thionyl chloride (SOCl₂). libretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A chloride anion, produced during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and ultimately forming the acid chloride. libretexts.org

In the context of furan derivatives, biomass-derived aldehydes like 5-(chloromethyl)furfural (CMF) can be directly oxidized to their corresponding acid chlorides. For instance, treating CMF with tert-butyl hypochlorite (t-BuOCl) yields 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgresearchgate.net This intermediate is highly valuable for producing not only amides but also furoate ester biofuels and polymers. rsc.orgresearchgate.net The CMFCC can then be reacted with an alcohol or an amine to yield the desired ester or amide. researchgate.net

An alternative to thionyl chloride for activating the carboxylic acid is 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent was used to activate furan-2-carboxylic acid, which was then treated with a carbohydrazide (B1668358) to form a furan-2-carboxamide derivative in good yield. nih.gov This highlights the versatility of activating agents in the assembly of these structures.

Transamidation Protocols for Benzofuran-2-carboxamide (B1298429) Derivatives

A sophisticated and highly modular route for synthesizing substituted benzofuran-2-carboxamides utilizes a combination of directed C–H functionalization and a subsequent transamidation protocol. mdpi.comnih.gov This strategy allows for the creation of a diverse library of complex molecules from simple precursors. mdpi.com

The process begins with the installation of an 8-aminoquinoline (B160924) (8-AQ) directing group onto benzofuran-2-carboxylic acid. chemrxiv.org This auxiliary group then directs a palladium-catalyzed C–H arylation at the C3 position of the benzofuran (B130515) scaffold. mdpi.comchemrxiv.org

Following the C-H arylation, the 8-AQ amide is cleaved and replaced with a different amine through a highly efficient two-step, one-pot transamidation procedure. mdpi.comnih.govdiva-portal.org

Boc Activation : The 8-AQ amide is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms an intermediate N-acyl-Boc-carbamate, which activates the amide for nucleophilic attack. mdpi.comchemrxiv.org

Aminolysis : The activated intermediate is then reacted with a primary or secondary amine. This step proceeds efficiently at mild temperatures (e.g., 60 °C) without the need for any additional catalyst, yielding the final benzofuran-2-carboxamide product. mdpi.comchemrxiv.orgchemrxiv.org

This combination of C-H activation and transamidation represents a powerful tool for generating structurally diverse benzofuran derivatives for applications such as small molecule screening campaigns. nih.gov

Biocatalytic Approaches to Furanic Aminomethyl Carboxylic Acids

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, operating under mild conditions in aqueous media. rsc.org These methods are particularly promising for producing key precursors like 5-(aminomethyl)-2-furancarboxylic acid (AMFCA).

Enzymatic Cascades for 5-(Aminomethyl)-2-furancarboxylic Acid (AMFCA) Production

A one-pot, one-step enzymatic cascade has been developed for the synthesis of AMFCA directly from 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from cellulose. rsc.orgtum.dersc.org This cell-free system utilizes a four-enzyme cascade to achieve titers in the range of 3.35–4.62 g L⁻¹. tum.dersc.org

The core biocatalysts in this cascade are:

An engineered HMF oxidase (HMFO) from Methylovorus sp. MP688.

An aldehyde dehydrogenase (ALDH) from Sphingobium sp. SYK-6.

An omega-transaminase (ω-TA) from Chromobacterium violaceum. rsc.orgtum.dersc.org

L-Alanine serves as the amine donor, and it is sustainably regenerated by an alanine dehydrogenase (AlaDH) , which ensures a balanced and intrinsic nicotinamide (B372718) cofactor system. rsc.orgtum.de This process is notable for avoiding organic solvents and using purified enzymes as the sole catalysts, with ammonia (B1221849) as the ultimate nitrogen source. rsc.org The enzymatic routes can proceed through various intermediates, with the final product being AMFCA. rsc.org

| Enzyme | Source Organism | Role in Cascade |

| HMF Oxidase (engineered) | Methylovorus sp. MP688 | Oxidation of HMF |

| Aldehyde Dehydrogenase | Sphingobium sp. SYK-6 | Oxidation of aldehyde intermediates |

| Omega-Transaminase | Chromobacterium violaceum | Amination to form AMFCA |

| Alanine Dehydrogenase | Bacillus subtilis | Regeneration of L-alanine amine donor |

Table generated from data in source rsc.orgtum.de

Reductive Amination Strategies for Furfurylamines

Furfurylamine is a critical precursor, synthesized via the reductive amination of furfural, a biomass-derived aldehyde. rsc.org This process involves reacting furfural with ammonia (as the nitrogen source) and hydrogen (as the reducing agent) over a heterogeneous catalyst. rsc.orgtaylorfrancis.com

The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards furfurylamine and minimizing side products. rsc.org Various catalytic systems have been explored:

Rhodium on Alumina (Rh/Al₂O₃) : Achieved ~92% selectivity for furfurylamine at 80 °C within 2 hours. The reaction is believed to proceed via a reactive Schiff base intermediate. rsc.org

Nickel Phyllosilicate : An optimal Ni⁰-Ni²⁺ balance on the catalyst surface facilitates a synergistic effect, with Ni²⁺ activating the imine intermediate and Ni⁰ dissociating H₂. This catalyst yielded 94.2% furfurylamine at 90 °C. rsc.org

Raney Ni : A non-noble metal catalyst that provided 100% furfural conversion and 96.3% selectivity to furfurylamine at 130 °C and 2.0 MPa H₂ in a 1,4-dioxane (B91453) solvent. sandermanpub.net

Single-Atom Ru₁–N₃/C : Theoretical studies suggest this catalyst can efficiently activate both NH₃ and H₂, enhancing C-O bond cleavage and promoting the formation of furfurylamine via a furfurylimine (FIM) intermediate. acs.org

The ratio of ammonia to furfural is a key parameter; excess ammonia can suppress the unwanted hydrogenation of the furan ring. rsc.org

| Catalyst | Selectivity to Furfurylamine (%) | Temperature (°C) | Key Findings |

| Rh/Al₂O₃ | ~92 | 80 | High selectivity under mild conditions. rsc.org |

| Nickel Phyllosilicate | 94.2 | 90 | Synergistic effect between Ni⁰ and Ni²⁺ sites. rsc.org |

| Raney Ni | 96.3 | 130 | Effective non-noble metal catalyst. sandermanpub.net |

| Ru₁–N₃/C | High (Theoretical) | Lower temperatures favored | Single-atom catalyst enhances C-O bond cleavage. acs.org |

Table generated from data in sources rsc.orgrsc.orgsandermanpub.netacs.org

Sustainable and Green Chemistry Approaches to 5-(Aminomethyl)furan-2-carboxylic Acid

Carbonate-Promoted C-H Carboxylation of Furfurylamine

A streamlined and sustainable route to 5-(aminomethyl)furan-2-carboxylic acid (AMFCA) from furfurylamine avoids the use of protecting groups and multiple stoichiometric organic reagents. rsc.orgnih.gov This method utilizes carbonate-promoted C-H carboxylation, a process that directly converts a C-H bond on the furan ring to a carboxylic acid group using CO₂. nih.govminsky.ai

Chemical Reactivity of the Furan-2-carboxamide Scaffold

The furan-2-carboxamide scaffold is a versatile platform for chemical modification. The electron-rich nature of the furan ring, coupled with the directing effects of the carboxamide and aminomethyl substituents, dictates its reactivity towards various reagents.

Functionalization of the Furan Ring System

The furan ring in this compound is susceptible to various functionalization reactions, including electrophilic substitution, oxidation, and reduction.

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. researchgate.netchemicalbook.comquora.combyjus.com The rate of these reactions is significantly higher than that of benzene (B151609). The substitution pattern is directed by the existing substituents on the ring. In the case of furan-2-carboxamide derivatives, electrophilic attack preferentially occurs at the C5 position, and if that is occupied, at the C3 position. youtube.com This regioselectivity is due to the activating and directing effects of the oxygen atom and the carboxamide group. Common electrophilic substitution reactions for furans include nitration, halogenation, and Friedel-Crafts reactions. researchgate.netbyjus.com For instance, nitration of furan can be achieved using acetyl nitrate, while bromination can be performed with bromine in a non-polar solvent. researchgate.net

| Electrophilic Substitution Reaction | Reagents and Conditions | Product | Reference |

| Nitration | Acetyl nitrate | 2-Nitrofuran | researchgate.net |

| Bromination | Br2 in Dioxane | 2-Bromofuran | researchgate.net |

| Formylation | Vilsmeier-Haack reaction (POCl3, DMF) | Furan-2-carbaldehyde | researchgate.net |

The furan ring can undergo both oxidation and reduction, leading to a variety of saturated and unsaturated heterocyclic systems.

Oxidation: Oxidation of the furan ring can lead to ring-opening or the formation of other heterocyclic structures. mdpi.combldpharm.com The outcome of the oxidation depends on the oxidant and the reaction conditions. For instance, oxidation of some furan derivatives can yield butenolides or dicarbonyl compounds. mdpi.com The presence of substituents on the furan ring can influence the course of the oxidation reaction. For example, the oxidation of 5-hydroxymethylfurfural (a related furan derivative) can yield 5-formyl-2-furancarboxylic acid or furan-2,5-dicarboxylic acid, depending on the catalyst and conditions. tue.nlresearchgate.netnih.gov

Reduction: Catalytic hydrogenation of the furan ring typically leads to the corresponding tetrahydrofuran (B95107) derivative. stackexchange.com This reaction is usually carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reduction of the furan ring is an important transformation as it converts the planar aromatic system into a more flexible, three-dimensional structure, which can be valuable in drug design.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Oxidation | Varies (e.g., KMnO4, CrO3) | Ring-opened or rearranged products | researchgate.netmdpi.com |

| Reduction (Hydrogenation) | H2, Pd/C or Raney Ni | Tetrahydrofuran derivative | stackexchange.com |

This table provides general oxidation and reduction reactions of the furan ring, as specific data for this compound were not found in the provided search results.

Transformations Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and reactions that form new heterocyclic rings.

N-Alkylation: The nitrogen atom of the aminomethyl group can be alkylated using alkyl halides or other electrophilic alkylating agents. nih.govnih.govresearchgate.net This reaction introduces alkyl substituents on the nitrogen, modifying the steric and electronic properties of the molecule. The reaction typically proceeds via a nucleophilic substitution mechanism.

N-Acylation: The aminomethyl group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This is a common method for introducing a wide range of acyl groups, which can alter the biological activity and physical properties of the parent compound.

Paal-Knorr Pyrrole (B145914) Synthesis: Aminomethylfurans can participate in the Paal-Knorr synthesis to form substituted pyrroles. quora.comnih.gov This reaction involves the condensation of the primary amine with a 1,4-dicarbonyl compound under acidic or neutral conditions. The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring.

Mannich Reaction: The aminomethyl group can be introduced onto a furan ring via the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound. While this is a method for synthesis, the reactivity of the aminomethyl group itself can be exploited in similar condensation reactions.

| Reaction | Reagents | Product | Reference |

| N-Alkylation | Alkyl halide | N-Alkyl-5-(aminomethyl)furan-2-carboxamide | nih.gov |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl-5-(aminomethyl)furan-2-carboxamide | |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound | 1-(Furan-5-ylmethyl)-substituted pyrrole | quora.comnih.gov |

The specific examples in this table are illustrative of the expected reactivity, as detailed experimental data for these transformations on this compound were not explicitly found in the search results.

Derivatization at the Carboxamide Nitrogen

The carboxamide nitrogen in this compound can also be a site for chemical modification, although it is generally less nucleophilic than the primary amine of the aminomethyl group. Derivatization at this position typically involves the synthesis of the furan-2-carboxamide from a substituted amine or subsequent modification of the N-H bond.

A common synthetic route to N-substituted furan-2-carboxamides involves the reaction of furan-2-carbonyl chloride or an activated furan-2-carboxylic acid with a primary or secondary amine. mdpi.com This allows for the introduction of a wide variety of substituents on the carboxamide nitrogen. While direct alkylation of the carboxamide nitrogen can be challenging, it can sometimes be achieved under strongly basic conditions.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Furoic acid and 1,4-diaminobenzene | Benzoic acid, CDI, THF | N-(4-Benzamidophenyl)furan-2-carboxamide | 84 | |

| Furoic acid and 1,4-diaminobenzene | 4-Fluorobenzoic acid, CDI, THF | N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | 56 | |

| Furoic acid and 3-aminobenzoic acid | Aniline, CDI, THF | N-(3-(Phenylcarbamoyl)phenyl)furan-2-carboxamide | 87 | |

| Furan-2-carboxylic acid and t-butylcarbazate | 3,4,5-Trimethoxybenzoic acid, CDI, TFA, DCM | N′-(3,4,5-Trimethoxybenzoyl)furan-2-carbohydrazide | 24 |

Structure Activity Relationship Sar and Molecular Design

Elucidation of Structural Determinants for Biological Activity in Furan-2-carboxamide Analogs

The furan-2-carboxamide core is a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide range of biological activities. ijabbr.comijabbr.comutripoli.edu.ly Slight modifications to its substitution pattern can lead to noticeable changes in these activities. utripoli.edu.ly The electron-rich nature and aromaticity of the furan (B31954) ring enable it to participate in various electrical interactions with biological macromolecules like enzymes and receptors. ijabbr.com

The furan ring itself is a key site for modification to modulate biological activity. The introduction of different substituents can alter the electronic properties, steric profile, and metabolic stability of the entire molecule. ijabbr.com

In one study, a series of new furan-2-carboxamide derivatives were prepared, including analogs with a bromine atom at the 5-position of the furan ring (5-bromofuran-2-carboxamide). eurekaselect.com The evaluation of these compounds for antimicrobial activity demonstrated that such substitutions directly influence the biological profile. eurekaselect.com For instance, research into the antioxidant properties of other 2-substituted furan derivatives has shown that the electronic nature of the substituent is critical. Furans bearing strong electron-withdrawing groups like nitro, cyano, or chloro groups were found to lack antioxidant properties, whereas those with substituents capable of hydrogen donation, such as a p-hydroxy phenyl styryl group, exhibited significant activity. researchgate.net This highlights the principle that modifying the furan ring's electron density can turn biological activity "on" or "off".

The aminomethyl and carboxamide groups are fundamental to the identity of 5-(aminomethyl)furan-2-carboxamide and are crucial for its interactions with biological targets. Modifications to these moieties can have profound effects on activity.

The amide bond, in particular, is often a critical pharmacophoric element. Research on related motifs, such as the α-ketoamide, has demonstrated that its structural integrity is vital for biological function. acs.org Systematic modifications, such as replacing one of the carbonyl groups with a methylene (B1212753) group, often lead to a pronounced reduction in potency, underscoring the essential role of the amide's electronic and hydrogen-bonding capabilities. acs.org

In the context of furan-2-carboxamides, converting the carboxamide into other functional groups like 2,4-dinitrophenylhydrazones or thiosemicarbazones has been explored as a strategy to generate new bioactive agents. eurekaselect.com A study focused on antimicrobial evaluation found that compounds containing a 2,4-dinitrophenylhydrazone moiety were the most active against E. coli, while a specific thiosemicarbazone derivative showed moderate antifungal activity. eurekaselect.com This indicates that while the core amide structure is important, its bioisosteric replacement or further derivatization can lead to new or enhanced biological effects.

Attaching different chemical linkers and terminal groups to the core furan-2-carboxamide scaffold is a common and effective strategy in drug design to explore new chemical space and optimize activity. A diversity-oriented synthesis approach has been used to create a collection of furan-2-carboxamides to test for antibiofilm activity against Pseudomonas aeruginosa. nih.govnih.gov

This research revealed clear SAR trends related to the linker and terminal groups:

Linker Moiety : The nature of the linker connecting the furan-2-carboxamide to a terminal group was critical. Linkers forming a triazole ring or N-acylcarbohydrazides resulted in the best antibiofilm activity. In contrast, a 1,4-diaminobenzene linker led to a drop in activity. nih.gov

Terminal Groups : On the terminal phenyl ring, the presence of halogens (e.g., fluorine) led to better biofilm inhibition compared to many other groups. Electron-donating groups such as methyl or methoxy (B1213986) also yielded active compounds. nih.gov

| Linker Type | Resulting Activity | Example Compound(s) |

|---|---|---|

| Triazole | Good Activity | 7d, 7e |

| N-Acylcarbohydrazide | Good Activity | 4d |

| 3-Aminobenzoyl | Moderate Activity | - |

| 1,4-Diaminobenzene | Reduced Activity | 5a-e |

Similarly, another study investigating the hypolipidemic effects of furan-2-carboxamide derivatives found that the nature of the substituent attached to the amide nitrogen significantly influenced the reduction of plasma triglycerides (TG) in animal models. researchgate.net

| Compound | Amide Substituent Structure | Triglyceride Reduction (%) |

|---|---|---|

| a1 | Benzophenone-derived | 97% |

| a3 | Benzophenone-derived | 96% |

| a8 | Amine-derived | 87% |

| b5 | Ester-derived analog | 86% |

| Fenofibrate (Reference Drug) | Less than some test compounds |

Ligand-Based and Structure-Based Design Principles

The development of novel furan-2-carboxamide derivatives is guided by two major computational drug design strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov By analyzing a set of active compounds, a pharmacophore model can be developed, which defines the essential structural features and spatial arrangements required for biological activity. Quantitative structure-activity relationship (QSAR) models can also be built to correlate chemical structures with biological activities, providing predictive tools for designing more potent analogs. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or cryo-electron microscopy. nih.gov This powerful approach allows medicinal chemists to visualize how a ligand binds to its target. Using molecular docking simulations, potential drug candidates can be fitted into the target's binding site in silico. nih.gov This provides deep insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the rational modification of the compound to improve its affinity and selectivity. nih.gov For example, in the development of furan-based inhibitors for the SARS-CoV-2 main protease, docking studies of an initial hit compound into the enzyme's catalytic site revealed that it occupied certain pockets (S1 and S2) but not others. nih.gov This information directly guided the subsequent structural optimization to design more potent inhibitors. nih.gov Similarly, molecular docking studies on antibiofilm furan-2-carboxamides suggested that they likely share a binding mode with related compounds inside the LasR protein, identifying it as a plausible target. nih.govnih.gov

Rational Design of Novel Furan-2-carboxamide Derivatives

Rational design combines the lessons from SAR studies with the predictive power of ligand- and structure-based design principles to create novel molecules with desired therapeutic properties. This approach moves beyond random screening, allowing for the focused and efficient development of new drug candidates. acs.org

The process begins with the furan-2-carboxamide scaffold, which has proven biological relevance. ijabbr.comnih.gov Based on established SAR, medicinal chemists can introduce specific substituents onto the furan ring, modify the carboxamide or aminomethyl moieties, or vary the linker and terminal groups to enhance activity against a specific target.

For instance, the discovery that carbohydrazide (B1668358) and triazole linkers yielded furan-2-carboxamides with significant antibiofilm activity was the result of a diversity-oriented synthesis effort, a key strategy in rational design. nih.gov This knowledge, combined with molecular docking that suggested a plausible protein target, provides a clear path forward for designing next-generation derivatives with improved potency. nih.gov The goal is to create metabolically stable and potent agents, for which the furan-2-carboxamide core serves as a more robust replacement for chemically labile structures like furanones. nih.gov By leveraging computational tools to screen potential designs before undertaking complex chemical synthesis, researchers can prioritize the most promising candidates, saving significant time and resources. acs.org This integrated approach of SAR analysis, computational modeling, and targeted synthesis is essential for unlocking the full therapeutic potential of the furan-2-carboxamide chemical class.

Computational Chemistry and Modeling Studies

Theoretical Calculations of Molecular Structure and Conformation

Theoretical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational preferences of molecules. For furan-2-carboxamide derivatives, DFT methods are employed to investigate molecular and electronic structures.

One such study on N-(thiazol-2-yl)furan-2-carboxamide utilized DFT calculations to complement experimental data from X-ray diffraction (XRD). nih.gov These theoretical models help in understanding noncovalent interactions, which are crucial for molecular recognition and binding. The calculations can also predict various properties, including:

Natural Bond Orbitals (NBO): To analyze charge distribution and intramolecular interactions.

Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting interaction sites with biological receptors. nih.gov

Thermodynamic Properties: To assess the stability of different conformations. nih.gov

Conformational analysis of related molecules like N-methyl-furan-2-carboxamide has identified specific torsion angles that define low-energy binding modes, providing insight into the molecule's flexibility and preferred shapes when interacting with a target. researchgate.net Furthermore, high-level quantum chemical models such as Gaussian 4 (G4) have been used to calculate the fundamental parameters of the parent furan (B31954) ring, confirming its high stability relative to its isomers. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to understand the mechanism of action and to guide the design of new furan-2-carboxamide derivatives as potential therapeutics.

Studies have shown that the furan-2-carboxamide scaffold can interact with a wide range of biological targets. For instance, derivatives have been docked into the binding sites of enzymes crucial for cancer progression, viral replication, and bacterial communication. The insights from these studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, a novel furan-2-carboxamide derivative, SH09, was shown through docking to bind effectively to the Taxol pocket of tubulin, a key anticancer target. nih.gov Similarly, other derivatives have been modeled to understand their binding to topoisomerase II, another important enzyme in cancer therapy. dergipark.org.tr

Molecular docking has also been instrumental in studying the potential of furan-2-carboxamides against infectious diseases. A derivative was identified as a potential inhibitor of the A42R protein from the Monkeypox virus, with docking studies highlighting its binding affinity. plos.org In the context of bacterial infections, furan-2-carboxamides designed as antibiofilm agents were docked into the LasR protein of Pseudomonas aeruginosa, revealing a binding mode similar to that of natural ligands. nih.gov

| Derivative/Scaffold | Protein Target | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|---|

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide | Topoisomerase II | Anticancer | Investigated binding interactions within the enzyme's binding site. | dergipark.org.tr |

| Furan-2-carboxamide derivative (SH09) | Tubulin (Taxol pocket) | Anticancer | Unveiled binding affinity and mode, confirmed by MM-GBSA calculations. | nih.gov |

| N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide | A42R Protein | Antiviral (Monkeypox) | Demonstrated high docking scores, suggesting good binding affinity. | plos.org |

| Furan-2-carboxamide carbohydrazides | LasR Protein | Antibacterial (Antibiofilm) | Shared a similar binding mode to related furanones inside the LasR receptor. | nih.gov |

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the movement and conformational changes of the complex over time. MD simulations are crucial for assessing the stability of binding poses predicted by docking and for understanding the flexibility of both the ligand and the protein.

For furan-2-carboxamide derivatives, MD simulations have been used to validate docking results and gain deeper insights into interaction dynamics. In a study on Monkeypox virus inhibitors, MD simulations were performed on the top-docked complexes, including a furan-2-carboxamide derivative, to confirm the stability of the ligand-protein interactions over the simulation period. plos.org Similarly, MD simulations of amiloride (B1667095) analogs, which contain a pyrazine-2-carboxamide core, revealed that the ligands could alter the native structure and flexibility of the target viral protein. nih.gov

These simulations track the trajectory of atoms over time, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to assess structural stability. youtube.com This approach is particularly valuable for complex biological systems, such as carbohydrate-protein interactions, where flexibility and conformational sampling are key issues. nih.gov By simulating the behavior of the furan-2-carboxamide ligand within the protein's binding pocket, researchers can verify that the interaction is stable and identify key dynamic features that contribute to binding.

Pharmacophore Modeling and Virtual Screening for Furan-2-carboxamide Scaffolds

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model serves as a 3D query for virtual screening of large compound libraries to find novel molecules with the potential to be active. nih.gov

The furan-2-carboxamide scaffold possesses several key features that make it suitable for pharmacophore design:

An aromatic furan ring, which can participate in π-π stacking.

A carboxamide linker, which contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O).

Substituents at the 5-position, such as the aminomethyl group in 5-(Aminomethyl)furan-2-carboxamide, which can introduce additional features like positive ionizable groups and hydrogen bond donors.

In one study, the furan-2-carboxamide moiety was successfully used as a bioisosteric replacement for a chemically less stable furanone ring to develop new antibiofilm agents. nih.gov This strategy of "scaffold hopping," guided by pharmacophoric principles, allows for the discovery of new chemical series with improved properties. Virtual screening campaigns based on pharmacophore models derived from active furan-2-carboxamide derivatives can efficiently filter large databases to identify diverse new structures that fit the required pharmacophoric features, leading to the identification of novel lead compounds. nih.gov

| Pharmacophore Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring | Furan Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carboxamide Oxygen | Hydrogen bonding with receptor |

| Hydrogen Bond Donor | Carboxamide Nitrogen | Hydrogen bonding with receptor |

| Hydrogen Bond Donor | Aminomethyl Group (-NH2) | Hydrogen bonding with receptor |

| Positive Ionizable | Aminomethyl Group (protonated) | Ionic interactions, salt bridges |

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical calculations, such as DFT, provide profound insights into the electronic structure of molecules, which governs their chemical reactivity and stability. These methods are used to calculate energy barriers for reactions, map out reaction mechanisms, and analyze the distribution of electrons.

For furan and its derivatives, quantum chemical studies have been used to understand their behavior in chemical reactions. For instance, DFT calculations have been employed to characterize the molecular mechanism of cycloaddition reactions involving furan, evaluating the electrophilicity and nucleophilicity of the reactants to explain the observed outcomes. nih.gov Other studies have used high-level quantum chemistry to calculate the kinetics of reactions involving the furan ring, such as its oxidation by hydroxyl radicals, which is crucial for understanding its stability and degradation pathways. acs.org

Investigations into the electronic properties of a furan-2-carboxamide derivative using methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis help to pinpoint the most reactive sites on the molecule. nih.gov Quantum chemical methods have also been used to explore the energetics and low activation barriers of reactions that modify the furan ring itself, such as its conversion to a pyrrole (B145914). kaist.ac.kr Such studies are vital for predicting the metabolic fate of furan-containing drugs and for designing more stable and effective compounds.

In Vitro Biological Activities and Mechanistic Investigations

Evaluation of In Vitro Biological Potency for Furan-2-carboxamide Derivatives

The furan-2-carboxamide scaffold is a foundational structure for developing therapeutic agents, with numerous derivatives demonstrating significant biological effects in laboratory settings. These compounds have been extensively evaluated for their antiproliferative and antimicrobial properties.

Studies have shown that certain furan-2-carboxamide derivatives exhibit potent activity against various cancer cell lines. For example, one novel derivative was identified as a selective microtubule stabilizing agent, inducing mitotic arrest and subsequent apoptosis in cancer cells with IC₅₀ values ranging from 4 µM to 8 µM. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives revealed significant anticancer potential against human cancer cell lines, including HepG2, Huh-7, and MCF-7. mdpi.com Specifically, the p-tolylcarbamothioyl)furan-2-carboxamide derivative showed high activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 μg/mL. mdpi.com

Beyond anticancer effects, these derivatives have also been assessed for their antimicrobial capabilities. Carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant inhibitory action against various bacterial and fungal strains. mdpi.com The incorporation of an amide bond into furan (B31954) derivatives has been shown to enhance their binding affinity to target receptors, thereby strengthening their therapeutic efficacy. nih.gov This broad spectrum of activity underscores the importance of the furan-2-carboxamide core in designing new biologically active molecules. nih.gov

Mechanistic Studies of Cellular and Molecular Interactions

To understand the basis of their biological effects, researchers have investigated the interactions of furan-2-carboxamide derivatives at the cellular and molecular level. These studies have identified specific enzymes and receptors that are modulated by these compounds, providing insight into their mechanisms of action.

The biological activity of furan-2-carboxamide derivatives is often traced back to their ability to bind and modulate the function of specific protein targets, including receptors and enzymes crucial to disease pathways.

The Sphingosine-1-phosphate receptor 4 (S1P₄) is a G protein-coupled receptor involved in immune cell trafficking and megakaryocyte differentiation, making it a target for immunological and hematological conditions. researchgate.net A class of potent and selective S1P₄ antagonists was discovered based on a 5-aryl furan-2-arylcarboxamide scaffold. researchgate.net Structure-activity relationship (SAR) studies revealed that systematic modifications of the furan ring significantly impact potency. While the initial hit compound was a furan derivative, research showed that the furan moiety could be successfully replaced with a thiophene (B33073) or phenyl ring while maintaining low nanomolar potency and high selectivity against other S1P receptor subtypes. researchgate.net This work identified the first class of selective S1P₄ antagonists, providing valuable chemical tools for target validation. researchgate.net

Table 1: In Vitro S1P₄ Antagonist Activity of Furan-2-carboxamide Analogs

| Compound | Core Structure | R Group (Position C) | IC₅₀ (nM) |

|---|---|---|---|

| 1a | 5-(2,5-dichlorophenyl)furan-2-carboxamide | 2,6-dimethylphenyl | 110 |

| 1b | 5-(2,5-dichlorophenyl)furan-2-carboxamide | 2,5-dimethylphenyl | 130 |

Data sourced from a study on S1P₄ receptor antagonists. researchgate.net The table shows the half-maximal inhibitory concentration (IC₅₀) for furan-2-carboxamide derivatives against the S1P₄ receptor.

Sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a therapeutic target for cancer and neurodegenerative diseases. A screening effort identified that derivatives of (5-phenylfuran-2-yl)methanamine, which are structurally related to 5-(aminomethyl)furan-2-carboxamide, act as novel SIRT2 inhibitors. SAR analysis of this series led to the discovery of a compound (25) with a potent IC₅₀ value of 2.47 μM, which was more effective than the known SIRT2 inhibitor AGK2 (IC₅₀ = 17.75 μM) in the same assay. Molecular docking studies suggested that this compound fits well into an induced hydrophobic pocket of the SIRT2 enzyme.

Table 2: In Vitro SIRT2 Inhibitory Activity of (5-Phenylfuran-2-yl)methanamine Derivatives

| Compound | R Group | % Inhibition @ 10 µM | IC₅₀ (µM) |

|---|---|---|---|

| 20 | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 35 ± 3% | >10 |

| 25 | 4-(5-((3-(3,4-difluorophenyl)ureido)methyl)furan-2-yl)benzoic acid | - | 2.47 |

| AGK2 (Control) | - | - | 17.75 |

Data sourced from a study on the discovery of new human SIRT2 inhibitors. The table presents the inhibitory activity of furan-based compounds against the SIRT2 enzyme.

Histone Acetyltransferases (HATs), such as p300 and its paralog CBP, are enzymes that play a critical role in regulating gene transcription by acetylating histone proteins. researchgate.net Their dysregulation is linked to various cancers, making them an important drug target. researchgate.net Research into HAT inhibitors has explored various chemical scaffolds. In a study focused on developing histone-competitive inhibitors of p300/CBP, furan-containing analogs were synthesized and evaluated. researchgate.net The results indicated that a furan core was less favorable for inhibitory activity compared to a thiophene core. Specifically, furan analogs 34 and 35 were found to be significantly less active than their thiophene counterparts, demonstrating that the choice of the heterocyclic core is crucial for potency against p300 HAT. researchgate.net

Table 3: In Vitro p300 HAT Inhibitory Activity of Furan-Containing Analogs

| Compound | Core Structure | IC₅₀ (µM) |

|---|---|---|

| 34 | Furan | 4.9 |

| 35 | Furan | 3.0 |

Data sourced from a study on histone-competitive inhibitors of p300/CBP. researchgate.net The table shows the half-maximal inhibitory concentration (IC₅₀) for furan-containing compounds against p300 HAT.

TRAF-2 and NCK-interacting kinase (TNIK) is a serine-threonine kinase involved in Wnt signaling, which is implicated in colorectal carcinogenesis. nih.govresearchgate.net Selective inhibition of TNIK is therefore an attractive anti-cancer strategy. Through a ligand-based virtual screening approach, a compound featuring a furan-2-carboxamide scaffold was identified as a potent TNIK kinase inhibitor with an IC₅₀ value of 0.85 μM. researchgate.net Further substructure searching based on this hit led to the discovery of an even more potent and selective compound, 5-(3-chloro-2-methylphenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, which displayed a TNIK inhibitory IC₅₀ of 258 nM. nih.gov These findings highlight the furan-2-carboxamide structure as a valuable starting point for developing novel TNIK inhibitors. nih.govresearchgate.net

Table 4: In Vitro TNIK Inhibitory Activity of Furan-2-carboxamide Derivatives

| Compound | Scaffold | IC₅₀ |

|---|---|---|

| Initial Hit | Furan-2-carboxamide | 0.85 µM |

| Optimized Hit (3a) | 5-(3-chloro-2-methylphenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | 258 nM |

Data sourced from a study on the discovery of TNIK inhibitors. nih.govresearchgate.net The table shows the half-maximal inhibitory concentration (IC₅₀) for furan-2-carboxamide derivatives against TNIK kinase.

Target Interaction and Enzyme Modulation

Topoisomerase II (Top-II) Inhibition

While direct studies on this compound as a human topoisomerase II (Top-II) inhibitor are not extensively documented in the available research, investigations into similar furan-2-carboxamide derivatives have shown engagement with type II topoisomerases. Specifically, a series of furan/pyrrole (B145914)/thiophene-2-carboxamide derivatives were designed and evaluated as inhibitors of DNA gyrase B in Staphylococcus aureus. nih.gov DNA gyrase is a bacterial type II topoisomerase, a well-validated target for antimicrobial agents. nih.gov

In one study, a lead compound, 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid, demonstrated inhibitory activity against DNA gyrase B with a half-maximal inhibitory concentration (IC50) of 12.88 ± 1.39 μM. nih.gov Further optimization of this lead resulted in analogues with improved potency, with one compound exhibiting a DNA gyrase B IC50 of 5.35 ± 0.61 μm. nih.gov This suggests that the furan-2-carboxamide scaffold can be a viable pharmacophore for targeting bacterial type II topoisomerases.

It is important to note that these findings pertain to bacterial DNA gyrase and not necessarily human Top-II. The mechanisms of action of Top-II poisons typically involve the stabilization of the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death. vwr.combldpharm.comscbt.com

Modulation of Biochemical Pathways

Research has identified that derivatives of furan-2-carboxamide can modulate critical biochemical pathways, notably those involved in cell division and bacterial communication.

A novel furan-2-carboxamide derivative, designated as SH09, has been identified as a microtubule-stabilizing agent. nih.gov This compound binds to the taxol binding pocket of tubulin proteins, promoting their stabilization. nih.gov Microtubule dynamics are essential for the formation of the mitotic spindle during cell division. By stabilizing these structures, the compound disrupts the normal process of chromosomal segregation, a key step in mitosis. nih.gov

In the context of antimicrobial activity, certain furan-2-carboxamides have been shown to interfere with quorum sensing in bacteria. A study on a collection of furan-2-carboxamides demonstrated their ability to inhibit biofilm formation in Pseudomonas aeruginosa. nih.govnih.gov The mechanism behind this is believed to be the targeting of LasR, a key transcriptional regulator in the P. aeruginosa quorum sensing system. By acting as antagonists to LasR, these compounds can disrupt the signaling cascade that leads to the production of virulence factors and the formation of biofilms. nih.govnih.gov

Effects on Cellular Processes (e.g., Cell Growth Inhibition, Apoptosis Induction in Cell Lines)

The modulation of biochemical pathways by furan-2-carboxamide derivatives translates into significant effects on cellular processes, particularly cell growth inhibition and the induction of apoptosis in cancer cell lines.

The microtubule-stabilizing activity of the furan-2-carboxamide derivative SH09 leads to a potent anti-proliferative effect. nih.gov By disrupting microtubule dynamics, SH09 induces a cell cycle arrest at the G2/M phase, preventing cells from completing mitosis. nih.gov This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov Fluorescence-activated cell sorting (FACS) analysis has confirmed the accumulation of cells in the G2/M and sub-G1 phases following treatment with this compound. nih.gov The cytotoxic effect of SH09 has been observed in various cancer cell lines, with IC50 values ranging from 4 µM to 8 µM. nih.gov

Furthermore, a series of synthesized carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anti-cancer activity against human cancer cell lines, including HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast cancer). mdpi.com One of the most potent compounds in this series, p-tolylcarbamothioyl)furan-2-carboxamide, exhibited a cell viability of 33.29% at a concentration of 20 μg/mL against hepatocellular carcinoma cells. mdpi.com These findings underscore the potential of the furan-2-carboxamide scaffold in the development of novel anti-cancer agents that function through the inhibition of cell growth and induction of apoptosis.

Table 1: In Vitro Anticancer Activity of a Furan-2-carboxamide Derivative (SH09)

| Cell Line | IC50 (µM) | Cellular Effect | Reference |

|---|---|---|---|

| Various Cancer Cell Lines | 4 - 8 | Anti-proliferative | nih.gov |

| HeLa | Not specified | Cytotoxic effect, G2/M arrest, apoptosis | nih.gov |

Antimicrobial Mechanisms against Bacterial and Fungal Strains (in vitro)

In vitro studies have established the antimicrobial potential of furan-2-carboxamide derivatives against a spectrum of bacterial and fungal pathogens. The mechanisms underlying these activities are multifaceted.

As previously mentioned, one key mechanism is the inhibition of bacterial type II topoisomerase (DNA gyrase), which has been demonstrated in Staphylococcus aureus. nih.gov This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Another significant antimicrobial mechanism is the disruption of quorum sensing, particularly in Pseudomonas aeruginosa. By inhibiting the LasR receptor, furan-2-carboxamide derivatives can prevent the formation of biofilms, which are crucial for bacterial survival and resistance to antibiotics. nih.govnih.gov This anti-quorum sensing activity also leads to a reduction in the production of virulence factors such as pyocyanin (B1662382) and proteases. nih.govnih.gov

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have shown broad-spectrum antimicrobial activity. mdpi.com These compounds have demonstrated significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains. mdpi.comnih.gov The inhibition zones and minimum inhibitory concentrations (MICs) have been determined for these derivatives. For instance, carboxamide derivatives with a 2,4-dinitrophenyl group showed inhibition zones ranging from 9-17 mm and MICs between 150.7-295 μg/mL against various bacterial and fungal strains. mdpi.com The lipophilicity conferred by aromatic moieties in these compounds is thought to contribute to their enhanced antimicrobial activity. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Microbial Strain | Type | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Inhibition | Zone of Inhibition (mm) | 9 - 17 | mdpi.com |

| Escherichia coli | Gram-negative bacteria | Inhibition | Zone of Inhibition (mm) | 9 - 17 | mdpi.com |

| Fungal Strains | Fungi | Inhibition | Zone of Inhibition (mm) | 9 - 17 | mdpi.com |

| Bacterial and Fungal Strains | Bacteria and Fungi | Inhibition | MIC (μg/mL) | 150.7 - 295 | mdpi.com |

Applications in Chemical Synthesis and Materials Science

5-(Aminomethyl)furan-2-carboxamide as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis. researchgate.netbldpharm.com Its bifunctional nature, possessing both a primary amine and a carboxamide, allows it to participate in a variety of chemical reactions to construct more complex molecules. The furan (B31954) ring itself provides a platform for further chemical modification. This versatility makes it a target for the synthesis of new pharmaceuticals and other fine chemicals.

The strategic placement of the aminomethyl and carboxamide groups on the furan core allows for controlled chemical transformations. For instance, the amine group can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the carboxamide can be hydrolyzed or otherwise modified. This dual reactivity is key to its utility as a scaffold for creating diverse molecular architectures.

Monomer Development for Bio-Based Polymers

A significant application of this compound lies in the development of sustainable, bio-based polymers. rsc.orgtum.de As the world seeks alternatives to petroleum-based plastics, monomers derived from renewable resources are of increasing importance. Furan-based compounds, in particular, are at the forefront of this research due to their derivation from biomass. provendis.inforesearchgate.net

This compound is a key monomer for the synthesis of bio-based polyamides. rsc.orgtum.de Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-), and they are widely used in various industries due to their excellent mechanical and thermal properties. The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative. youtube.com In this context, this compound can react with dicarboxylic acids to form novel furan-based polyamides. researchgate.net

The incorporation of the furan ring into the polymer backbone can impart unique properties to the resulting polyamides, such as increased rigidity and altered thermal stability, when compared to their aliphatic or fully aromatic counterparts. sci-hub.se Research has explored the synthesis of various furan-based polyamides, demonstrating their potential as high-performance materials. dntb.gov.ua

Table 1: Examples of Furan-Based Monomers and their Polymer Applications

| Furan-Based Monomer | Polymer Type | Potential Applications |

| This compound | Polyamide | High-performance plastics, fibers |

| 2,5-Furandicarboxylic acid (FDCA) | Polyester (e.g., PEF) | Bottles, films, textiles |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyester, Polyurethane | Resins, foams, coatings |

| 2,5-Bis(aminomethyl)furan | Polyamide | Engineering plastics |

This table provides illustrative examples and is not exhaustive.

The furan ring within polymers derived from this compound offers a unique opportunity for post-polymerization modification through the Diels-Alder reaction. researchgate.net The furan moiety can act as a diene in this [4+2] cycloaddition reaction with a suitable dienophile, such as a maleimide. mdpi.comnih.gov This reaction is often reversible, allowing for the creation of self-healing or thermally mendable materials. researchgate.net

The Diels-Alder reaction can be used to crosslink polymer chains, forming robust networks. rsc.org Upon heating, the reverse Diels-Alder reaction can occur, breaking the crosslinks and allowing the material to flow or be reshaped. Upon cooling, the Diels-Alder reaction can proceed again, reforming the crosslinks and restoring the material's properties. This dynamic covalent chemistry is a key area of research for developing advanced, "smart" materials. documentsdelivered.com

The production of this compound is intrinsically linked to the valorization of biomass. researchgate.net A key platform chemical derived from the dehydration of C6 sugars (like fructose (B13574) and glucose) is 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.net HMF is a versatile starting material that can be converted into a wide range of furanic compounds through various chemical transformations, including oxidation, reduction, and amination. nih.govrsc.org

The synthesis of this compound from HMF involves a multi-step process. rsc.orgtum.de This typically includes the oxidation of the aldehyde group of HMF to a carboxylic acid or its derivative, followed by amination of the hydroxymethyl group. researchgate.net The development of efficient and sustainable catalytic systems for these transformations is a critical area of research to make the production of these bio-based monomers economically viable. aimspress.comrsc.org The ability to use renewable feedstocks like carbohydrates positions these furan-based monomers as key components in a future circular economy. researchgate.net

Development of Advanced Functional Materials from Furan-Based Monomers

The unique chemical structure of furan-based monomers like this compound enables the development of advanced functional materials with tailored properties. researchgate.netacs.org The rigid furan ring can be leveraged to create polymers with high thermal stability and specific mechanical characteristics. researchgate.net Furthermore, the functional groups present on the monomer can be used to introduce other functionalities into the final material.

For example, the incorporation of furan moieties can lead to materials with specific optical or electronic properties. acs.org Research into furan-based conducting polymers has shown promise, suggesting that these materials could find applications in electronics and sensor technology. Moreover, the ability to modify the furan ring through reactions like the Diels-Alder cycloaddition opens up possibilities for creating materials with responsive or adaptive behaviors. researchgate.net The ongoing exploration of new synthetic routes and polymerization techniques for furan-based monomers continues to expand the range of accessible advanced materials. nih.govacs.org

Future Research Trajectories for 5 Aminomethyl Furan 2 Carboxamide

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and scalable synthetic routes to 5-(aminomethyl)furan-2-carboxamide and its derivatives is a primary area for future research. While methods for synthesizing furan-based compounds exist, a focus on green chemistry principles will be crucial. rsc.orgresearchgate.netijsrst.com

Future efforts should concentrate on:

Enzymatic and Chemo-enzymatic Routes: Leveraging biocatalysts, such as transaminases and oxidases, to convert biomass-derived starting materials like 5-hydroxymethylfurfural (B1680220) (HMF) into key intermediates. rsc.orgresearchgate.netresearchgate.net One-pot, multi-enzyme cascade reactions could offer an elegant and environmentally friendly approach to synthesizing 5-(aminomethyl)-2-furancarboxylic acid, a precursor to the target compound. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety compared to batch processes. sciengine.com Developing flow-based methods for the amidation and functionalization of furan (B31954) derivatives could streamline the production of this compound.

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the furan ring offers an atom-economical approach to introduce diverse substituents, bypassing the need for pre-functionalized starting materials. mdpi.comacs.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Advantages | Challenges | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, sustainable. rsc.org | Enzyme stability, cost, and cofactor regeneration. rsc.org | Engineering robust enzymes, process optimization. rsc.org |

| Flow Chemistry | Scalability, improved safety, precise control. sciengine.com | Initial setup cost, potential for clogging. | Reactor design, optimization of reaction parameters. |

| C-H Functionalization | Atom economy, reduced waste, access to novel derivatives. mdpi.com | Regioselectivity control, catalyst development. acs.org | Design of selective catalysts and directing groups. mdpi.com |

Advanced SAR Studies through High-Throughput Screening and Combinatorial Chemistry

Systematic exploration of the structure-activity relationships (SAR) of this compound is essential to unlock its full therapeutic potential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to achieve this. aston.ac.uknih.gov

Future research should involve:

Diversity-Oriented Synthesis: Creating large, diverse libraries of furan-2-carboxamide derivatives by systematically varying the substituents on the furan ring, the amide nitrogen, and the aminomethyl group. nih.govnih.gov This can be achieved by employing a range of building blocks and reaction types in a combinatorial fashion. aston.ac.uknih.gov

Parallel Synthesis: Utilizing automated or semi-automated parallel synthesis platforms to rapidly generate and purify libraries of compounds for biological screening. nih.gov

Phenotypic Screening: Employing phenotypic screening assays to identify compounds with desired biological effects in cell-based models of complex diseases like cancer or diabetes, without a preconceived target. nih.govresearchgate.netmatilda.science

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Understanding how this compound derivatives interact with biological targets at a molecular level is crucial for rational drug design. Integrating computational modeling with experimental validation provides a synergistic approach to elucidate mechanisms of action.

Key areas for future investigation include:

Molecular Docking: Using computational docking to predict the binding modes of furan-2-carboxamide derivatives within the active sites of various protein targets. nih.govnih.govnih.gov This can help to prioritize compounds for synthesis and testing and to interpret SAR data.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of ligand-protein complexes, providing insights into binding stability and the conformational changes induced upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to model enzymatic reactions or ligand-receptor interactions with high accuracy, particularly for understanding transition states and reaction mechanisms.

Experimental Validation: Confirming the predictions from computational studies through techniques such as X-ray crystallography of ligand-protein complexes, site-directed mutagenesis, and various biophysical assays.

A notable example of this integrated approach is the study of furan-2-carboxamides as antibiofilm agents, where molecular docking suggested LasR as a plausible target, which was then supported by virulence factor assays. nih.govnih.gov

Expansion of Research into Diverse Biological Target Classes (in vitro)

The furan-2-carboxamide scaffold has already shown promise against a range of biological targets. nih.govnih.govbenthamdirect.com A systematic in vitro screening of a diverse library of this compound derivatives against a broad panel of targets could uncover novel therapeutic applications.

Potential target classes to explore include:

Kinases: Many kinase inhibitors feature heterocyclic scaffolds. Screening against a panel of kinases could identify new anticancer or anti-inflammatory agents.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against various GPCRs could reveal compounds with applications in a wide array of diseases. 5-Aryl-furan-2-carboxamides have already shown potential as urotensin-II receptor antagonists. mdpi.com

Ion Channels: Modulators of ion channels are important for treating neurological and cardiovascular disorders.

Proteases: The discovery of furan-based inhibitors of the SARS-CoV-2 main protease highlights the potential of this scaffold in developing antiviral agents. nih.gov

Microtubule Dynamics: A furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, suggesting potential for developing novel anticancer drugs that target the cytoskeleton. nih.gov

Table 2: Investigated In Vitro Activities of Furan-2-Carboxamide Derivatives

| Biological Activity | Target/Cell Line | Key Findings | Reference(s) |

| Anticancer | HeLa, HepG2, MCF-7 | Potent anti-proliferative and apoptosis-inducing effects. | nih.govnih.govmdpi.comnih.govorientjchem.org |

| Antibiofilm | Pseudomonas aeruginosa | Inhibition of biofilm formation and reduction of virulence factors. | nih.govnih.gov |

| Antiviral | SARS-CoV-2 Main Protease | Identification of novel non-peptidomimetic inhibitors. | nih.gov |

| Antidiabetic | Primary Mouse Hepatocytes | Inhibition of gluconeogenesis. | nih.govresearchgate.net |

| Antimicrobial | Various Bacteria & Fungi | Moderate to significant activity against tested strains. | benthamdirect.comnih.govresearchgate.net |

Innovations in Sustainable Polymer Chemistry utilizing Furan-based Monomers

The push for sustainable alternatives to petroleum-based plastics has put a spotlight on monomers derived from renewable biomass. patsnap.comcore.ac.ukresearchgate.net Furan-based compounds, obtainable from carbohydrates, are prime candidates for the development of green polymers. sciengine.comresearchgate.net 5-(Aminomethyl)-2-furancarboxylic acid (AMFCA), a close analogue of the title compound, is a promising bio-based monomer for producing semi-aromatic polyamides, which are high-performance thermoplastics. rsc.orgresearchgate.netresearchgate.net

Future research in this area should focus on:

Polymerization Studies: Investigating the polymerization of this compound, or its precursor amino acid, to produce novel polyamides and polyesters. sciengine.com

Material Characterization: Thoroughly characterizing the thermal, mechanical, and barrier properties of these new furan-based polymers to assess their suitability for applications in packaging, automotive, and electronics industries. sciengine.com

Copolymerization: Exploring the copolymerization of furan-based monomers with other bio-based or conventional monomers to tailor the properties of the resulting materials.

Thermally Reversible Polymers: Utilizing the Diels-Alder reaction, a characteristic reaction of the furan ring, to create thermally reversible crosslinked polymers, which could lead to self-healing materials or recyclable thermosets. core.ac.uk

Multi-functionalization of Furan-2-carboxamide Scaffolds for Broader Research Applications

The furan-2-carboxamide scaffold can be functionalized at multiple positions to create a wide array of chemical tools and building blocks for various research applications beyond medicine and polymers.

Future directions include:

Synthesis of Polysubstituted Furans: Developing synthetic methodologies to install different functional groups at the 3, 4, and 5-positions of the furan ring, in addition to modifying the carboxamide moiety. nih.govorganic-chemistry.org

Fluorescent Probes: Incorporating fluorophores into the furan-2-carboxamide structure to create probes for biological imaging or as sensors for specific analytes.

Linkers for Bioconjugation: Designing derivatives that can act as bifunctional linkers to connect different molecules, for example, in the development of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

Building Blocks for Complex Molecule Synthesis: Utilizing the functionalized furan ring as a versatile intermediate in the total synthesis of complex natural products. numberanalytics.com The furan can act as a diene in Diels-Alder reactions, providing access to complex polycyclic systems. numberanalytics.com

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer: Optimization should focus on:

- Catalyst selection : Use of milder reducing agents (e.g., NaBH4 with NiCl2) to minimize side reactions during nitrile-to-amine conversion .

- Coupling efficiency : Screening coupling reagents (e.g., EDCI vs. HATU) and solvents (e.g., THF vs. DMF) to enhance carboxamide formation .

- In-line monitoring : Employing techniques like FTIR or HPLC to track intermediate formation and adjust stoichiometry in real time.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Based on structurally related compounds:

Q. Advanced: How can researchers design experiments to assess the compound’s metabolite toxicity?

Methodological Answer:

- In vitro models : Use hepatic microsomal assays (e.g., human S9 fractions) to identify reactive metabolites .

- Analytical workflows : Combine LC-MS/MS with stable isotope labeling to trace metabolic pathways .

- Computational prediction : Apply QSAR models (e.g., DEREK Nexus) to flag potential toxicophores in metabolite structures .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Q. Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer: